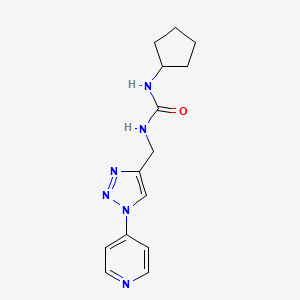
1-cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopentyl group, a pyridinyl group, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an intermediate containing the triazole ring.
Cyclopentyl Group Introduction: The cyclopentyl group is typically introduced via alkylation reactions, where a cyclopentyl halide reacts with a nucleophilic intermediate.
Urea Formation: The final step involves the formation of the urea moiety, which can be achieved by reacting an isocyanate with an amine intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and pyridinyl groups, leading to the formation of ketones or N-oxides.
Reduction: Reduction reactions can target the triazole ring or the pyridinyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl group, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Cyclopentanone derivatives, pyridine N-oxides.
Reduction: Dihydrotriazoles, reduced pyridine derivatives.
Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules due to its versatile functional groups.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is largely dependent on its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit kinase enzymes involved in cell signaling pathways.
Pathways Involved: By targeting specific proteins, the compound can influence various biological pathways, such as the PI3K/Akt/mTOR pathway, which is crucial in cell growth and survival.
Comparison with Similar Compounds
1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea: Similar structure but with a thiophene ring instead of a triazole ring.
1-Cyclopentyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.
Uniqueness:
- The presence of the triazole ring in 1-cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea provides unique electronic and steric properties, which can influence its reactivity and interaction with biological targets.
- The specific positioning of the pyridinyl group (pyridin-4-yl) can affect the compound’s binding affinity and specificity towards certain proteins, making it distinct from its analogs.
Properties
IUPAC Name |
1-cyclopentyl-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c21-14(17-11-3-1-2-4-11)16-9-12-10-20(19-18-12)13-5-7-15-8-6-13/h5-8,10-11H,1-4,9H2,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJBANNCXXRNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2816496.png)
![(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one](/img/structure/B2816497.png)
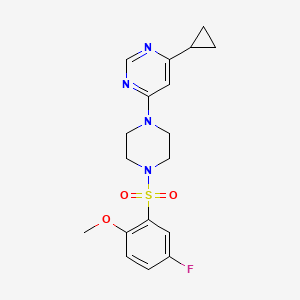
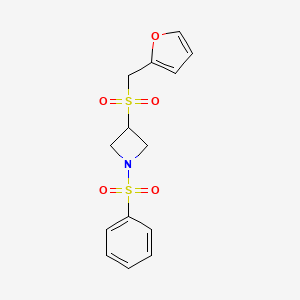
![2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2816503.png)
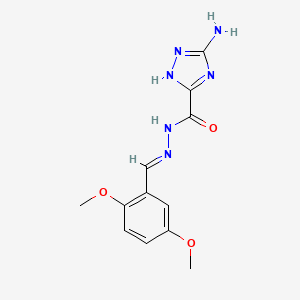
![(2E)-3-[2-Bromo-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid](/img/structure/B2816506.png)
![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2816507.png)
![3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2816510.png)
![Tert-butyl N-[[(1S,4S,5S)-5-amino-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate](/img/structure/B2816511.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2816512.png)
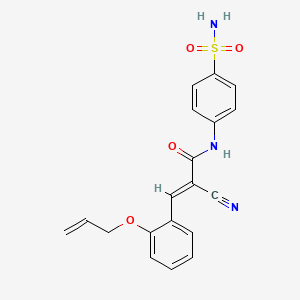
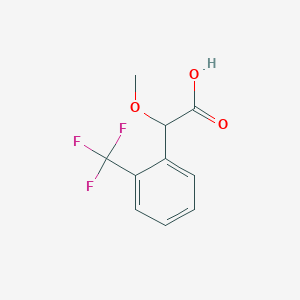
![3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2816518.png)
